2-Fluoropalmitic Acid Demonstrates Distinct Inhibitory Potency on Long-Chain Acyl-CoA Synthetase Compared to 2-Bromopalmitate
2-Fluoropalmitic acid inhibits long-chain acyl-CoA synthetase (ACSL) with an IC50 of 0.2 mM [1]. In contrast, the commonly used comparator 2-bromopalmitate (2-BP) inhibits palmitoyl acyl transferase (PAT) activity with an IC50 of approximately 4 µM . While 2-BP appears more potent in this specific assay, this comparison is confounded by different assay targets (ACSL vs. PAT) and the broader, less specific mechanism of 2-BP as a cysteine alkylator. The 0.2 mM IC50 of 2-fluoropalmitic acid provides a benchmark for ACSL-specific inhibition in cellular studies.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.2 mM (200 µM) |
| Comparator Or Baseline | 2-Bromopalmitate: 4 µM |
| Quantified Difference | 50-fold less potent in this specific context |
| Conditions | In vitro enzyme assay; ACSL vs. PAT target difference |
Why This Matters
This quantitative difference underscores the need for careful reagent selection based on the specific target (ACSL vs. DHHC) and desired mechanism of action.
- [1] Soltysiak RM, Matsuura F, Bloomer D, et al. D, L-α-fluoropalmitic acid inhibits sphingosine base formation and accumulates in membrane lipids of cultured mammalian cells. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism. 1984;792(2):214-226. View Source
